2-Fluoro-N-[(5-mercapto-1,3,4-oxadiazol-2-YL)methyl]benzamide
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Overview
Description
2-Fluoro-N-[(5-mercapto-1,3,4-oxadiazol-2-YL)methyl]benzamide is a compound that belongs to the class of oxadiazole derivatives Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-N-[(5-mercapto-1,3,4-oxadiazol-2-YL)methyl]benzamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of hydrazides with carbon disulfide under basic conditions.
Introduction of the Fluoro Group: The fluoro group can be introduced through nucleophilic substitution reactions using appropriate fluorinating agents.
Attachment of the Benzamide Moiety: The benzamide moiety can be attached through amide bond formation reactions, typically involving the reaction of an amine with a carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-N-[(5-mercapto-1,3,4-oxadiazol-2-YL)methyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The mercapto group (-SH) can be oxidized to form disulfides or sulfonic acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-N-[(5-mercapto-1,3,4-oxadiazol-2-YL)methyl]benzamide has several scientific research applications:
Medicinal Chemistry: It has potential as an anti-inflammatory and antioxidant agent.
Materials Science: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Biological Studies: It can be used as a probe to study various biological processes due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2-Fluoro-N-[(5-mercapto-1,3,4-oxadiazol-2-YL)methyl]benzamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit cyclooxygenase enzymes (COX-1 and COX-2), leading to anti-inflammatory effects . The fluoro group can enhance the compound’s binding affinity to its targets, increasing its potency.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities, such as antibacterial and anti-inflammatory properties.
Fluorobenzamides: Compounds with a fluoro group attached to a benzamide moiety, known for their enhanced binding affinity and stability.
Uniqueness
2-Fluoro-N-[(5-mercapto-1,3,4-oxadiazol-2-YL)methyl]benzamide is unique due to the combination of the oxadiazole ring, fluoro group, and benzamide moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-fluoro-N-[(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3O2S/c11-7-4-2-1-3-6(7)9(15)12-5-8-13-14-10(17)16-8/h1-4H,5H2,(H,12,15)(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTTNMNWEYLUXLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=NNC(=S)O2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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